

# Application Notes and Protocols for CCF0058981 in High-Throughput Screening

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Compound of Interest		
Compound Name:	CCF0058981	
Cat. No.:	B15566814	Get Quote

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## Introduction

CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] The 3CLpro is a viral cysteine protease essential for the replication of coronaviruses, making it a prime target for antiviral drug development. CCF0058981 emerged from a structure-based optimization of the earlier identified inhibitor, ML300.[2] These application notes provide detailed protocols for utilizing CCF0058981 as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel SARS-CoV-2 3CLpro inhibitors.

## **Data Presentation**

The following tables summarize the key in vitro activity and pharmacokinetic properties of **CCF0058981**.

Table 1: In Vitro Potency and Cytotoxicity of CCF0058981



Parameter	Value	Description
IC50 (SARS-CoV-2 3CLpro)	68 nM	Half-maximal inhibitory concentration against the SARS-CoV-2 main protease.
IC50 (SARS-CoV-1 3CLpro)	19 nM	Half-maximal inhibitory concentration against the SARS-CoV-1 main protease. [1]
EC50 (CPE Inhibition)	497 nM	Half-maximal effective concentration for inhibition of the viral cytopathic effect.[1]
EC50 (Plaque Reduction)	558 nM	Half-maximal effective concentration for the reduction of viral plaques.[1]
CC50	>50 μM	Half-maximal cytotoxic concentration in the cytopathic effect antiviral assay.[1]
Selectivity Index (SI)	>714	Calculated as CC50 / EC50 (plaque reduction). A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.

Table 2: In Vitro ADME Properties of **CCF0058981** 

Parameter	Value	Species	System
Half-life (T1/2)	21.1 min	Human	Liver Microsomes
Intrinsic Clearance (CLint)	141 mL/min/kg	Human	Liver Microsomes

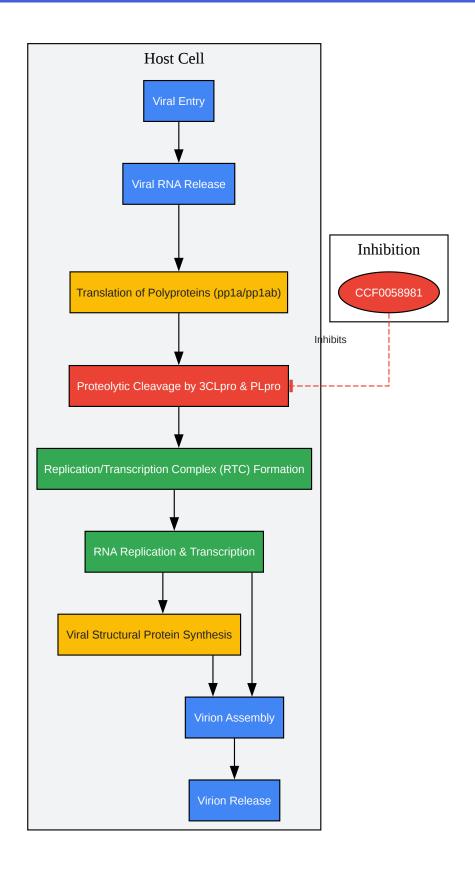




## **Signaling Pathway and Mechanism of Action**

**CCF0058981** exerts its antiviral effect by inhibiting the SARS-CoV-2 3CLpro. This enzyme is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites, a process that is crucial for the formation of the viral replication and transcription complex (RTC). By blocking the active site of 3CLpro, **CCF0058981** prevents the maturation of non-structural proteins (nsps), thereby halting viral replication.





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Caption: SARS-CoV-2 replication cycle and the inhibitory action of CCF0058981.



## **Experimental Protocols**

Herein are two detailed protocols for high-throughput screening assays to identify inhibitors of SARS-CoV-2 3CLpro, using **CCF0058981** as a positive control.

## FRET-Based Enzymatic Assay for 3CLpro Inhibition

This assay measures the cleavage of a fluorescently labeled peptide substrate by recombinant 3CLpro. Inhibition of the protease results in a decrease in the FRET signal.

#### Materials:

- Recombinant SARS-CoV-2 3CLpro
- FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
- Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
- CCF0058981 (positive control)
- DMSO (vehicle control)
- Test compounds
- 384-well, black, low-volume assay plates
- Plate reader with fluorescence detection capabilities

#### **Experimental Workflow:**



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Caption: Workflow for the FRET-based 3CLpro inhibition assay.

Protocol:



- Compound Plating: Dispense 50 nL of test compounds, CCF0058981 (positive control, e.g., starting at 10 μM), and DMSO (negative control) into a 384-well assay plate.
- Enzyme Addition: Add 10 μL of 3CLpro solution (final concentration, e.g., 50 nM) to all wells.
- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- Substrate Addition: Add 10  $\mu$ L of the FRET substrate solution (final concentration, e.g., 20  $\mu$ M) to all wells to initiate the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
- Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL).
- Data Analysis: Calculate the percentage of inhibition relative to the DMSO controls and determine the IC50 values for the active compounds.

## Cell-Based Luciferase Reporter Assay for Antiviral Activity

This assay utilizes a cell line engineered to express a reporter protein (e.g., luciferase) upon viral replication. Inhibition of viral replication, including 3CLpro activity, leads to a decrease in the reporter signal.

#### Materials:

- Vero E6 cells (or other susceptible cell line)
- SARS-CoV-2 (at a known multiplicity of infection, MOI)
- Cell culture medium (e.g., DMEM with 2% FBS)
- CCF0058981 (positive control)
- Remdesivir (optional positive control)



- DMSO (vehicle control)
- Test compounds
- 384-well, white, clear-bottom cell culture plates
- Luciferase assay reagent
- Luminometer

#### **Experimental Workflow:**



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Caption: Workflow for the cell-based antiviral luciferase reporter assay.

#### Protocol:

- Cell Seeding: Seed Vero E6 cells into 384-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.
- Compound Addition: Add test compounds, CCF0058981 (e.g., in a 10-point dose response), and DMSO to the cells.
- Virus Infection: Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01).
- Incubation: Incubate the infected plates for 48-72 hours at 37°C with 5% CO2.
- Luminescence Reading: Add a luciferase assay reagent to lyse the cells and generate a luminescent signal. Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of viral inhibition relative to the virus-only controls and determine the EC50 values for active compounds. A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed to determine CC50 values and the selectivity index.



## Conclusion

**CCF0058981** is a valuable tool for researchers engaged in the discovery of novel SARS-CoV-2 inhibitors. Its well-characterized potency, mechanism of action, and selectivity make it an ideal positive control for both enzymatic and cell-based high-throughput screening assays targeting the viral 3CLpro. The protocols provided herein offer a robust framework for the identification and characterization of new antiviral candidates.

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## References

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